![molecular formula C19H18N2O4 B11009914 4-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid](/img/structure/B11009914.png)
4-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid
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Overview
Description
4-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the methoxy group and the acetylamino moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Biological Activities
Research indicates that 4-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound has significant anticancer properties. For instance, it has been evaluated against various cancer cell lines, demonstrating notable inhibition rates similar to established chemotherapeutics.
- Mechanism of Action : The mechanism involves binding to specific molecular targets, influencing pathways related to cell proliferation and apoptosis. The indole moiety plays a crucial role in these interactions.
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in various contexts:
- Anticancer Screening : A study conducted by Güzel-Akdemir et al. evaluated derivatives of benzilic acid, including compounds structurally related to this compound. The results indicated that certain derivatives exhibited over 80% inhibition against leukemia cell lines, suggesting strong anticancer potential .
- Comparative Analysis : In comparative studies with similar compounds, this compound showed superior activity against specific cancer types, highlighting its unique structural advantages .
- Pharmacological Insights : The compound's interactions with various receptors have been documented, indicating its potential as a multi-targeted therapeutic agent .
Applications in Medicinal Chemistry
Given its promising biological activities, this compound can be applied in:
- Drug Development : As a lead compound for developing new anticancer drugs.
- Pharmacological Research : To study its effects on different biological pathways and potential side effects.
Mechanism of Action
The mechanism of action of 4-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to effects such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another compound with a benzoic acid moiety and biological activity.
Uniqueness
4-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and acetylamino moieties contribute to its versatility in various chemical reactions and potential therapeutic applications .
Biological Activity
4-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid is a complex organic compound notable for its diverse biological activities, primarily attributed to its unique structural features, including an indole moiety. This compound's potential applications in medicinal chemistry are significant, given the pharmacological properties associated with both its benzoic acid and indole functionalities.
- Molecular Formula : C19H18N2O4
- Molecular Weight : 338.4 g/mol
- CAS Number : 1219587-86-6
Biological Activity Overview
The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
Research has indicated that compounds with indole structures often exhibit antimicrobial properties. The presence of the methoxy group in this compound may enhance its interaction with microbial targets. For instance, studies have shown that related indole derivatives have demonstrated activity against Gram-positive bacteria, including Staphylococcus aureus and MRSA (Methicillin-resistant Staphylococcus aureus) .
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
4-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid | MRSA | TBD |
Indole Derivative X | S. aureus | 0.98 μg/mL |
Anticancer Activity
Indole derivatives are also recognized for their anticancer potential. The compound has been evaluated for cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell proliferation. For example, related compounds have been reported to exhibit IC50 values in the micromolar range against different cancer types .
Cell Line | IC50 (µM) | Effect |
---|---|---|
A549 (lung cancer) | <10 | Significant growth inhibition |
MCF7 (breast cancer) | TBD | TBD |
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, influencing multiple biological pathways. Understanding these interactions is crucial for elucidating the compound's pharmacological profile.
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating the biological activities of this compound and its analogs:
- Synthesis and Evaluation : A study synthesized several indole-based compounds, including this compound, and assessed their activities against bacterial strains and cancer cell lines .
- Cytotoxicity Testing : Compounds were subjected to MTT assays to determine their cytotoxic effects on various cancer cell lines, revealing significant antiproliferative activity .
- Inhibition Studies : The compound's ability to inhibit biofilm formation in bacterial cultures was also evaluated, demonstrating potential utility in treating biofilm-associated infections .
Properties
Molecular Formula |
C19H18N2O4 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-[[[2-(4-methoxyindol-1-yl)acetyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C19H18N2O4/c1-25-17-4-2-3-16-15(17)9-10-21(16)12-18(22)20-11-13-5-7-14(8-6-13)19(23)24/h2-10H,11-12H2,1H3,(H,20,22)(H,23,24) |
InChI Key |
PJCBHUVTFNAJDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CC(=O)NCC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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